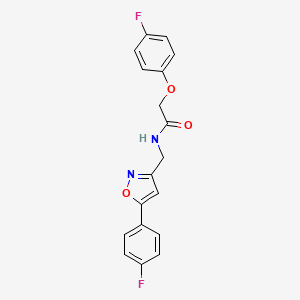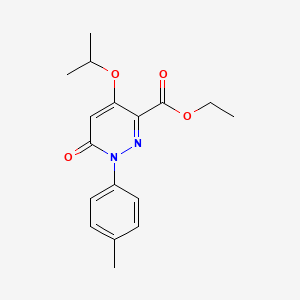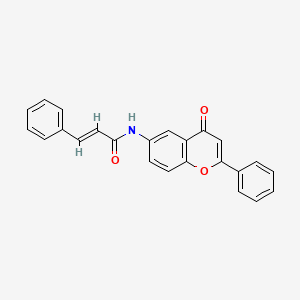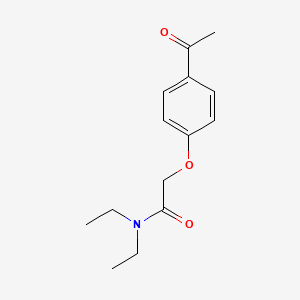![molecular formula C15H19Cl2N3O3 B2597038 Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate CAS No. 1386907-63-6](/img/structure/B2597038.png)
Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate typically involves the reaction of 3,5-dichloroaniline with ethyl 4-aminopiperidine-1-carboxylate under specific reaction conditions. The process may include steps such as:
Formation of the Carbamoyl Intermediate: The reaction of 3,5-dichloroaniline with a suitable carbamoylating agent to form the carbamoyl intermediate.
Coupling Reaction: The carbamoyl intermediate is then coupled with ethyl 4-aminopiperidine-1-carboxylate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenyl moiety can undergo substitution reactions with different nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Biological Research: It is used in biological assays to investigate its effects on various biological targets and pathways.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: A related piperidine derivative with similar structural features.
3,5-Dichlorophenyl derivatives: Compounds containing the 3,5-dichlorophenyl moiety, which may exhibit similar chemical properties and biological activities.
Propriétés
IUPAC Name |
ethyl 4-[(3,5-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3/c1-2-23-15(22)20-5-3-12(4-6-20)18-14(21)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCJPOBEFSJRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2596960.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2596962.png)
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2596963.png)
![N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2596964.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B2596965.png)
![ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2596966.png)


![Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine](/img/structure/B2596972.png)
![2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2596973.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2596974.png)


